REACTION_CXSMILES
|
[C:1]([OH:7])([C:3](F)(F)F)=O.CN(C(ON1N=N[C:18]2C=[CH:20][CH:21]=[N:22][C:17]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C1C=NC2N([OH:41])N=NC=2C=1.C(N(C(C)C)C(C)C)C.FC(F)(F)CO>CN(C=O)C.C([O-])(=O)C.[NH4+].CC(O)=O.C(Cl)Cl.O>[CH2:21]([N:22]1[C:17](=[O:41])[CH:18]=[CH:3][C:1]1=[O:7])[CH3:20] |f:1.2,7.8|
|
Name
|
peptide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
FC(CO)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
100 μL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
III
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
peptide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
amino acids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
peptide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
peptide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Fmoc-IleSer(ψMe,Mepro)-OH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
peptide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After concentration in vacuo the peptide
|
Type
|
CUSTOM
|
Details
|
was precipitated with diethyl ether
|
Type
|
CUSTOM
|
Details
|
purified by reverse-phase HPLC (C18 column)
|
Type
|
CUSTOM
|
Details
|
over 15 min
|
Duration
|
15 min
|
Type
|
WASH
|
Details
|
After washing the resin with DMF (4×) and CH2C12(4×) the peptide conjugate
|
Type
|
CONCENTRATION
|
Details
|
The combined organic fractions were concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the conjugate was redissolved in TFA
|
Type
|
CUSTOM
|
Details
|
The TFA was then removed in vacuo and AMA49-L1was
|
Type
|
CUSTOM
|
Details
|
precipitated with iPr2O
|
Type
|
CUSTOM
|
Details
|
purified by HPLC on a C4 column
|
Type
|
CUSTOM
|
Details
|
by reaction with excess N-ethylmaleimide (NEM) and detection of the bis-NEM derivative by HPLC-MS
|
Type
|
CUSTOM
|
Details
|
AMA49-C1 was prepared in the same way except that sPE-succ-OH
|
Type
|
CUSTOM
|
Details
|
was purified by HPLC as above for AMA49-L1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |